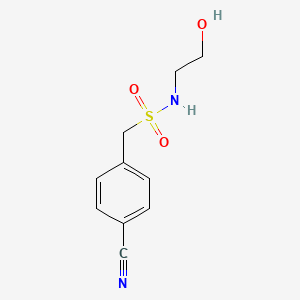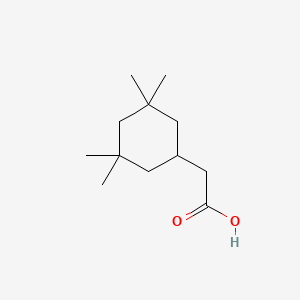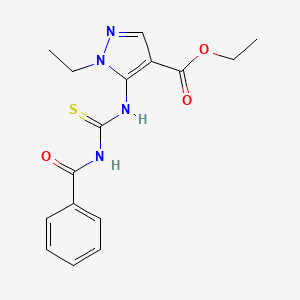
Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride is a chemical compound that belongs to the pyrrolidine class of compounds Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride typically involves the reaction of 4-methoxybenzaldehyde with pyrrolidine and subsequent esterification. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- Methyl 3-(4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride
- 3-[(4-Methoxyphenyl)methyl]-pyrrolidine hydrochloride
- Pyrrolidine-2-one derivatives
Comparison: Compared to similar compounds, Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride may exhibit unique properties such as higher potency or selectivity for certain biological targets. Its structural features, including the methoxyphenyl group and the pyrrolidine ring, contribute to its distinct chemical and biological profile .
Propriétés
Formule moléculaire |
C13H18ClNO3 |
|---|---|
Poids moléculaire |
271.74 g/mol |
Nom IUPAC |
methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H17NO3.ClH/c1-16-10-5-3-9(4-6-10)11-7-14-8-12(11)13(15)17-2;/h3-6,11-12,14H,7-8H2,1-2H3;1H |
Clé InChI |
JQSBBHMSYOLOFK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2CNCC2C(=O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-methyl-2-(pyridin-3-yl)-3,4-dihydro-2H-1-benzopyran-4-yl]methanol](/img/structure/B12309867.png)


![1-[(tert-Butoxy)carbonyl]-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B12309892.png)


![Bis[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B12309915.png)
![rac-[(2R,5S)-5-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine dihydrochloride, cis](/img/structure/B12309924.png)

![[6-(Pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride](/img/structure/B12309931.png)




